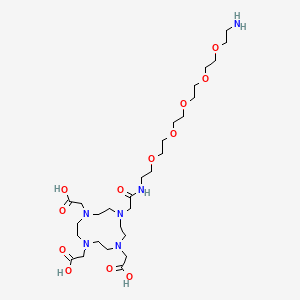

DOTA-PEG5-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALHBNFXIUVFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N6O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DOTA-PEG5-amine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

DOTA-PEG5-amine is a bifunctional chelator and linker molecule that has emerged as a critical tool in the development of targeted radiopharmaceuticals and bioconjugates. This guide provides an in-depth overview of its chemical properties, and applications in research and drug development. Detailed experimental protocols for bioconjugation and radiolabeling are presented, alongside a compilation of quantitative data to inform the design and evaluation of this compound-based constructs. Visual representations of key workflows and targeted signaling pathways are included to facilitate a deeper understanding of its utility in modern medicine.

Core Concepts: Structure and Function

This compound is a molecule comprised of three key functional components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its ability to form highly stable complexes with a variety of trivalent metal ions. This makes it an ideal anchor for radiometals used in diagnostic imaging (e.g., Gallium-68 for PET scans) and targeted radiotherapy (e.g., Lutetium-177).

-

PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol linker. The PEG chain enhances the solubility and biocompatibility of the molecule, and provides a flexible spacer to minimize steric hindrance between the DOTA-metal complex and the conjugated biomolecule. This can lead to improved pharmacokinetics and biodistribution of the final conjugate.

-

Amine (-NH2): A terminal primary amine group that serves as a reactive handle for conjugation to various biomolecules. This amine group can be readily coupled to carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups on proteins, peptides, antibodies, or small molecules.

This unique combination of a potent chelator, a biocompatible linker, and a reactive functional group makes this compound a versatile platform for the construction of sophisticated diagnostic and therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H54N6O12 | [1] |

| Molecular Weight | 666.8 g/mol | [1] |

| Purity | ≥95% to 98% | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Key Applications in Drug Development

This compound is instrumental in several areas of drug development:

-

Targeted Radiopharmaceuticals: By conjugating this compound to a targeting moiety (e.g., an antibody or peptide that specifically binds to a tumor antigen), a radiopharmaceutical can be created. After chelation with a radionuclide, this conjugate can be used for:

-

Diagnostic Imaging (PET/SPECT): To visualize and quantify the expression of the target in vivo.

-

Targeted Radiotherapy: To deliver a cytotoxic dose of radiation directly to diseased cells, minimizing damage to healthy tissues.

-

-

Bioconjugation: The amine functionality allows for the straightforward attachment of the DOTA-PEG5 moiety to a wide range of biomolecules, enabling the development of novel probes and therapeutics.

-

PROTACs (Proteolysis-Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

Experimental Protocols

Bioconjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

PD-10 desalting columns or equivalent size-exclusion chromatography system

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If necessary, buffer exchange the mAb into the conjugation buffer using a PD-10 desalting column.

-

Adjust the concentration of the mAb to 5-10 mg/mL.

-

-

Activation of this compound:

-

Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions (e.g., 10 mg/mL).

-

In a microcentrifuge tube, combine this compound and NHS at a 1:1.2 molar ratio.

-

Add EDC at a 1:1.5 molar ratio (this compound:EDC).

-

Incubate the reaction for 15-30 minutes at room temperature to form the DOTA-PEG5-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated DOTA-PEG5-NHS ester solution to the mAb solution at a desired molar excess (e.g., 10- to 20-fold molar excess of the DOTA conjugate to the mAb).

-

Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound and other small molecules by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS.

-

Collect the fractions containing the purified mAb-DOTA-PEG5 conjugate.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

-

The number of DOTA molecules per antibody (conjugation ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a suitable metal ion.

-

Radiolabeling of a DOTA-PEG5-Peptide Conjugate with Gallium-68

This protocol provides a general procedure for the radiolabeling of a DOTA-PEG5-conjugated peptide with Gallium-68 (⁶⁸Ga) for PET imaging.

Materials:

-

DOTA-PEG5-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block or water bath

-

Radio-TLC system for quality control

-

C18 Sep-Pak cartridge for purification (optional)

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, add the DOTA-PEG5-peptide conjugate (typically 10-50 µg, depending on the desired specific activity).

-

Add the sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the vial.

-

Incubate the reaction mixture at 90-95°C for 5-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the ⁶⁸Ga-DOTA-PEG5-peptide by radio-TLC. A typical system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The labeled peptide should remain at the origin, while free ⁶⁸Ga will move with the solvent front.

-

The RCP should typically be >95%.

-

-

Purification (if necessary):

-

If the RCP is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge.

-

Load the reaction mixture onto a pre-conditioned C18 cartridge.

-

Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

-

Elute the purified ⁶⁸Ga-DOTA-PEG5-peptide with a small volume of ethanol/water solution.

-

The final product should be formulated in a physiologically compatible buffer (e.g., saline) for in vivo use.

-

Quantitative Data Presentation

The inclusion of a PEG linker, such as in this compound, can significantly impact the pharmacokinetic properties of a radiolabeled molecule. The following tables summarize representative quantitative data from studies evaluating DOTA-PEG-conjugated compounds.

Table 1: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-A9 and ¹⁷⁷Lu-DOTA-PEG₄-A9 in Tumor-Bearing Mice (%ID/g ± SD)[1][2]

| Organ | 3 h p.i. | 24 h p.i. | 48 h p.i. |

| ¹⁷⁷Lu-DOTA-A9 | ¹⁷⁷Lu-DOTA-PEG₄-A9 | ¹⁷⁷Lu-DOTA-A9 | |

| Blood | 1.5 ± 0.2 | 1.8 ± 0.3 | 0.8 ± 0.1 |

| Tumor | 5.1 ± 0.8 | 6.9 ± 1.1 | 4.2 ± 0.6 |

| Liver | 1.1 ± 0.2 | 1.3 ± 0.2 | 0.6 ± 0.1 |

| Kidneys | 12.3 ± 2.1 | 15.8 ± 2.5 | 8.9 ± 1.5 |

| Muscle | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |

p.i. = post-injection

Table 2: Tumor-to-Background Ratios for ¹⁷⁷Lu-DOTA-A9 and ¹⁷⁷Lu-DOTA-PEG₄-A9[1][2]

| Ratio | 3 h p.i. | 24 h p.i. | 48 h p.i. |

| ¹⁷⁷Lu-DOTA-A9 | ¹⁷⁷Lu-DOTA-PEG₄-A9 | ¹⁷⁷Lu-DOTA-A9 | |

| Tumor/Blood | 3.4 ± 0.5 | 3.9 ± 0.6 | 5.3 ± 0.8 |

| Tumor/Muscle | 8.5 ± 1.4 | 17.3 ± 2.8 | 10.5 ± 1.7 |

| Tumor/Liver | 4.6 ± 0.7 | 5.3 ± 0.8 | 7.0 ± 1.1 |

| Tumor/Kidney | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |

Table 3: Biodistribution of ⁶⁴Cu-labeled Nanoshells and Controls at 46 hours post-intratumoral administration (%ID/organ)[3]

| Organ | ⁶⁴Cu-DOTA | ⁶⁴Cu-DOTA-PEG | ⁶⁴Cu-Nanoshells |

| Liver | 10.2 ± 2.5 | 8.5 ± 1.8 | 1.2 ± 0.3 |

| Kidneys | 4.5 ± 1.1 | 3.8 ± 0.9 | 0.5 ± 0.1 |

| Spleen | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.1 ± 0.02 |

| Lungs | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.02 |

| Heart | 0.3 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |

Mandatory Visualizations

Experimental Workflow for PET Imaging Agent Development

The following diagram illustrates a typical workflow for the development of a PET imaging agent using a this compound linker.

Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway

This compound can be conjugated to a GRPR antagonist peptide for targeted imaging and therapy of GRPR-expressing cancers. The following diagram illustrates the GRPR signaling pathway.

Conclusion

This compound is a highly valuable and versatile molecule in the field of drug development, particularly for the creation of targeted radiopharmaceuticals. Its well-defined structure, combining a robust chelator, a biocompatible linker, and a reactive amine, provides a reliable platform for the synthesis of complex bioconjugates. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to design and evaluate novel diagnostic and therapeutic agents. The continued application of this compound and similar linkers is expected to drive further innovation in personalized medicine.

References

DOTA-PEG5-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, properties, and applications of DOTA-PEG5-amine, a bifunctional chelator pivotal in the advancement of targeted therapeutics and molecular imaging.

This compound is a versatile bifunctional linker that has garnered significant attention in the fields of medicinal chemistry and nuclear medicine. Its unique molecular architecture, combining a potent metal chelator (DOTA), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive amine group, makes it an invaluable tool for the development of next-generation diagnostic and therapeutic agents. This guide provides a detailed overview of its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and quantitative data.

Molecular Structure and Core Components

This compound is a complex molecule comprising three key functional moieties:

-

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of metal ions.[1][2] This makes it particularly suitable for radiolabeling with medically relevant radionuclides.

-

Pentaethylene Glycol (PEG5) Spacer: A five-unit polyethylene glycol chain that serves as a hydrophilic linker. The PEG spacer enhances the solubility and bioavailability of the molecule, and can improve the pharmacokinetics of the final conjugate by increasing its hydrodynamic radius and reducing immunogenicity.[1][2][3]

-

Terminal Amine Group (-NH2): A reactive functional group that allows for covalent conjugation to a wide range of biomolecules, such as peptides, antibodies, and small molecule inhibitors, through well-established bioconjugation chemistries.[4][5][6]

The synergistic combination of these components allows for the stable incorporation of a metal ion (often a radionuclide) and the targeted delivery of this payload to specific biological sites.

Physicochemical and Chelating Properties

The properties of this compound are largely defined by its constituent parts. The PEG linker imparts high solubility in aqueous media and a range of organic solvents, including DMSO and DMF.[5] The DOTA cage is capable of chelating a variety of metal ions, with the stability of the resulting complex being a critical factor for in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its metal complexes. It is important to note that the stability constants provided are for the DOTA macrocycle and are expected to be very similar for this compound, as the PEG linker does not directly participate in the chelation.

| Property | Value | Reference |

| Molecular Formula | C28H54N6O12 | [5] |

| Molecular Weight | 666.76 g/mol | [5] |

| Purity | ≥95% | [7] |

| Solubility | Water, DMSO, DMF | [5] |

| Storage | -20°C for long-term | [8] |

Table 1: Physicochemical Properties of this compound

| Metal Ion | Log KML (Stability Constant) | Reference |

| Ga(III) | 21.3 - 26.0 | [9][10][11][12][13][14] |

| Lu(III) | 21.5 - 22.6 | [15][16][17][18] |

| Cu(II) | 19.85 - 21.98 | [8][19] |

Table 2: Thermodynamic Stability Constants of DOTA with Relevant Metal Ions

Key Applications in Drug Development

This compound is a critical component in the design and synthesis of:

-

Radiopharmaceuticals for Imaging and Therapy: The DOTA moiety can be chelated with diagnostic radionuclides (e.g., ⁶⁸Ga for PET imaging) or therapeutic radionuclides (e.g., ¹⁷⁷Lu for targeted radiotherapy).[1][2] The ability to use the same targeting molecule for both imaging and therapy embodies the "theranostic" approach to personalized medicine.

-

Antibody-Drug Conjugates (ADCs): The amine group can be used to conjugate the DOTA-radionuclide complex to monoclonal antibodies, enabling the targeted delivery of radiation to cancer cells.

-

PROTACs (Proteolysis-Targeting Chimeras): this compound can serve as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][20][21] The PEG linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and can be adapted for specific applications.

Radiolabeling of a DOTA-conjugated Peptide with Gallium-68 (B1239309)

This protocol describes the steps for labeling a peptide conjugated with a DOTA derivative with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.

Materials:

-

DOTA-conjugated peptide (5-20 nmol)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Ascorbic acid solution (1.4%)

-

C18 SPE cartridge

-

Sterile water

-

HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Preparation of the Reaction Mixture: In a sterile vial, combine 5-20 nmol of the DOTA-conjugated peptide with 0.35 mL of 1 M sodium acetate buffer (pH 4.5) and 0.35 mL of 1.4% ascorbic acid solution (as a radioprotectant).[1]

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Gently mix and incubate at 95°C for 5-15 minutes.[1][4]

-

Purification:

-

Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

-

Load the reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with 5-10 mL of sterile water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-labeled peptide with 0.5-1 mL of 50% ethanol in sterile water.[4]

-

-

Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC.[1][22]

Caption: Workflow for 68Ga Radiolabeling of DOTA-Peptides.

Conjugation of this compound to an Antibody

This protocol outlines the general steps for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a pre-activated NHS-ester of the carboxylated DOTA-PEG linker.

-

Conjugation buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Antibody Preparation: Exchange the antibody into an amine-free conjugation buffer (e.g., PBS) and adjust the concentration to 2-10 mg/mL.[23]

-

Activation of this compound (if starting from a carboxylated precursor): If not using a pre-activated NHS ester, one of the carboxyl groups of the DOTA moiety needs to be activated. Dissolve the carboxylated DOTA-PEG-amine in an appropriate solvent and react with EDC and NHS to form an NHS ester.

-

Conjugation Reaction: Add the activated DOTA-PEG5-NHS ester to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1). Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[23][24][]

-

Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[23][24]

-

Purification: Remove excess chelator and byproducts by passing the reaction mixture through a desalting column.[23][]

-

Characterization: Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the antibody and a metal complex of the chelator.

Caption: Workflow for Antibody Conjugation with this compound.

Synthesis of a PROTAC using a this compound Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule using this compound as a component of the linker. This example assumes the this compound will be coupled to a warhead containing a carboxylic acid and an E3 ligase ligand with a suitable functional group for a subsequent click reaction.

Materials:

-

Warhead with a carboxylic acid group

-

This compound

-

HATU (or other peptide coupling reagent)

-

DIPEA

-

Anhydrous DMF

-

E3 ligase ligand with an alkyne or azide (B81097) group

-

Copper(I) catalyst (for CuAAC click chemistry)

-

HPLC for purification

Procedure:

-

Amide Coupling:

-

Dissolve the warhead-COOH in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.

-

Add this compound to the reaction mixture and stir overnight at room temperature.[26]

-

-

Purification of the Intermediate: Purify the resulting Warhead-PEG5-DOTA conjugate by preparative HPLC.

-

Click Chemistry Reaction (Example with a clickable E3 ligase ligand):

-

If the this compound was modified to contain a complementary click handle (e.g., an azide), it can be reacted with an E3 ligase ligand containing an alkyne.

-

Dissolve the purified intermediate and the E3 ligase ligand in a suitable solvent.

-

Add the copper(I) catalyst and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction.[26]

-

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound stands out as a highly valuable and versatile tool in the design and development of targeted therapeutics and diagnostics. Its well-defined structure, favorable physicochemical properties, and straightforward conjugation chemistry have positioned it as a linker of choice for a wide range of applications. The ability to stably chelate a variety of metal ions, coupled with the pharmacokinetic benefits imparted by the PEG spacer, will undoubtedly continue to drive innovation in the fields of radiopharmaceuticals, antibody-drug conjugates, and targeted protein degradation. This guide provides a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their endeavors.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. An amine-derivatized, DOTA-loaded polymeric support for Fmoc Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unife.it [iris.unife.it]

- 19. researchgate.net [researchgate.net]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]

- 26. benchchem.com [benchchem.com]

DOTA-PEG5-Amine: A Technical Guide to its Mechanism of Action in Targeted Drug Delivery and Theranostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOTA-PEG5-amine is a bifunctional linker of significant interest in the fields of targeted drug delivery and theranostics. Its unique tripartite structure, consisting of a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group, provides a versatile platform for the development of sophisticated bioconjugates. This technical guide elucidates the core mechanism of action of this compound, detailing the distinct roles of each component and outlining the experimental methodologies for its application. The document will explore how this linker enables the precise delivery of diagnostic and therapeutic agents to specific biological targets, thereby enhancing efficacy and minimizing off-target effects.

Core Components and Their Functional Roles

This compound is a molecule comprised of three key functional units:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions.[1][2] In the context of medicine, DOTA is particularly crucial for chelating radiometals used in diagnostic imaging (e.g., PET, SPECT) and radiotherapy.[1][3] The robust nature of the DOTA-metal complex is vital to prevent the premature release of the radioactive payload in vivo.[4]

-

PEG5 (Pentaethylene Glycol): A short polyethylene glycol spacer. The PEG component of the molecule serves several critical functions in drug delivery.[5][6] It enhances the solubility and bioavailability of the conjugated molecule.[1] The hydrophilic nature of the PEG chain can also improve the pharmacokinetic properties of the bioconjugate, potentially leading to a prolonged circulation half-life by reducing renal clearance and protecting the molecule from enzymatic degradation.[7]

-

Amine (-NH2): A terminal primary amine group that serves as a reactive handle for bioconjugation.[1][8] This functional group is readily reactive with various electrophilic groups present on biomolecules, such as activated carboxylic acids (e.g., NHS esters) on proteins, antibodies, or peptides. This allows for the covalent attachment of the this compound linker to a targeting moiety.

The synergistic action of these three components allows this compound to function as a versatile bridge, connecting a targeting biomolecule to a diagnostic or therapeutic payload.

Mechanism of Action in a Theranostic Context

The "mechanism of action" of this compound is intrinsically linked to the properties of the molecule it is conjugated to and the radiometal it carries. It does not have a pharmacological effect on its own but rather facilitates the targeted delivery of an active agent. The general mechanism can be broken down into a multi-step process:

-

Bioconjugation: The primary amine of this compound is covalently linked to a targeting ligand (e.g., a monoclonal antibody, peptide, or small molecule) that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells.[1]

-

Radiolabeling: The DOTA cage is then complexed with a radionuclide. The choice of radionuclide determines the application: a positron emitter for PET imaging (e.g., ⁶⁸Ga), a gamma emitter for SPECT imaging (e.g., ¹¹¹In), or an alpha or beta emitter for radiotherapy (e.g., ²²⁵Ac, ¹⁷⁷Lu).[9]

-

Systemic Administration and Targeting: The resulting radiolabeled bioconjugate is administered systemically. The PEG spacer helps to improve its in vivo stability and circulation time.[3] The targeting ligand guides the entire construct to the desired pathological site.

-

Signal Emission or Therapeutic Action: Upon accumulation at the target site, the chelated radionuclide exerts its effect. For diagnostics, the emitted radiation is detected by imaging scanners to visualize the location and extent of the disease. For therapy, the radiation damages the target cells, leading to their destruction.[10]

The following diagram illustrates the overall workflow for utilizing this compound in a theranostic application.

Caption: Workflow for the preparation and application of a this compound-based theranostic agent.

Data Presentation

While specific quantitative data for this compound itself is application-dependent, the following tables summarize the key properties of its constituent parts, which are crucial for designing and evaluating bioconjugates.

Table 1: Properties of this compound Components

| Component | Key Property | Relevance in Bioconjugation |

| DOTA | High affinity for various radiometals (e.g., Ga³⁺, Lu³⁺, Y³⁺) | Enables stable attachment of diagnostic or therapeutic radionuclides.[11][12] |

| Forms kinetically inert complexes | Minimizes leaching of the radiometal in vivo, enhancing safety and imaging contrast.[4] | |

| PEG5 | Hydrophilicity | Improves the solubility of the final bioconjugate in aqueous solutions.[5][13] |

| Biocompatibility and low immunogenicity | Reduces the likelihood of adverse immune reactions.[6] | |

| Increased hydrodynamic volume | Can prolong the circulation half-life of the attached biomolecule.[7] | |

| Amine | Nucleophilicity | Allows for efficient covalent coupling to targeting molecules via amine-reactive chemistry. |

| Positive charge at physiological pH | Contributes to the overall surface charge of the molecule.[14] |

Table 2: Commonly Used Radionuclides with DOTA and Their Applications

| Radionuclide | Application | Particle Emission | Half-life |

| Gallium-68 (⁶⁸Ga) | PET Imaging | Positron (β+) | 68 minutes |

| Lutetium-177 (¹⁷⁷Lu) | Radiotherapy | Beta (β-) | 6.7 days |

| Actinium-225 (²²⁵Ac) | Radiotherapy | Alpha (α) | 10.0 days |

| Yttrium-90 (⁹⁰Y) | Radiotherapy | Beta (β-) | 64.1 hours |

| Indium-111 (¹¹¹In) | SPECT Imaging | Gamma (γ) | 2.8 days |

Experimental Protocols

The following sections provide generalized methodologies for the key experimental steps involving this compound. Researchers should optimize these protocols for their specific targeting ligands and radionuclides.

Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of the amine group of this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.

Caption: A generalized workflow for the conjugation of this compound to a protein.

Methodology:

-

Protein Preparation: Dissolve the protein to be conjugated in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Activation of Protein (if necessary): If the protein does not have available reactive sites, its carboxyl groups can be activated using standard carbodiimide (B86325) chemistry with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Purification of Activated Protein: Remove excess EDC and NHS using a desalting column equilibrated with a reaction buffer (e.g., PBS at pH 8.0-8.5).

-

This compound Preparation: Dissolve this compound in the reaction buffer.

-

Conjugation Reaction: Add the this compound solution to the activated protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

Purification of the Conjugate: Separate the DOTA-PEG5-protein conjugate from unreacted linker and byproducts using size exclusion chromatography or dialysis.

-

Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as MALDI-TOF mass spectrometry and analytical HPLC.

Radiolabeling of DOTA-PEG5-Conjugate

This protocol outlines the chelation of a radionuclide by the DOTA moiety of the purified conjugate.

References

- 1. DOTA-PEG-amine | AxisPharm [axispharm.com]

- 2. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 3. precisepeg.com [precisepeg.com]

- 4. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 8. What is the amine functional group? | AAT Bioquest [aatbio.com]

- 9. This compound HCl salt | AxisPharm [axispharm.com]

- 10. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 12. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]

- 13. This compound | BroadPharm [broadpharm.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

DOTA-PEG5-amine for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DOTA-PEG5-amine, a bifunctional linker widely employed in the development of targeted diagnostics and therapeutics. We will delve into its core properties, provide detailed protocols for its application in bioconjugation, and present key quantitative data to inform experimental design.

Introduction to this compound

This compound is a versatile chemical tool that combines three key functional components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions. This makes it an ideal scaffold for radiolabeling with isotopes used in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.[1][2]

-

PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility and bioavailability of the resulting bioconjugate.[2] It also provides spatial separation between the chelator and the biomolecule, which can help to preserve the biological activity of the latter.

-

Amine (-NH2): A terminal primary amine group that serves as a reactive handle for covalent attachment to biomolecules.[3] This group can be readily conjugated to various functional groups on proteins, antibodies, peptides, and other targeting moieties.

The synergistic combination of these components makes this compound a valuable asset in the construction of radioimmunoconjugates, targeted radiopharmaceuticals, and other advanced bioconjugates for medical and research applications.[2]

Core Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound and the reaction conditions for its use is crucial for successful bioconjugation. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C28H54N6O12 | [3][4] |

| Molecular Weight | 666.8 g/mol | [3] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Solubility | Water, DMSO, DMF | [3] |

| Storage Conditions | -20°C for long-term storage | [3] |

Table 1: Physicochemical Properties of this compound HCl Salt.

| Parameter | Recommended Condition | Reference(s) |

| Activation pH (for carboxyl groups on biomolecule) | 4.5 - 6.0 | [5][6] |

| Coupling pH (for amine reaction) | 7.2 - 8.5 | [5] |

| Molar Ratio (DOTA-linker to Biomolecule) | 10:1 to 50:1 (optimization required) | [7][8] |

| Reaction Time | 2 - 24 hours (depending on reactants and conditions) | [9][10] |

| Reaction Temperature | Room temperature or 4°C | [5] |

Table 2: Typical Reaction Conditions for Bioconjugation.

| Parameter | Recommended Condition | Reference(s) |

| Radionuclide | Gallium-68 (B1239309) (⁶⁸Ga) | [1] |

| pH | 3.5 - 4.5 | [1] |

| Temperature | 85 - 95°C | [1] |

| Reaction Time | 10 - 20 minutes | [11] |

| Purification Method | Solid Phase Extraction (SPE) or HPLC | [12][] |

Table 3: Typical Conditions for Radiolabeling with Gallium-68.

| Parameter | Observation | Reference(s) |

| In Vitro Stability (Serum) | ⁶⁸Ga-DOTA complexes are generally stable in serum for several hours. | [14] |

| In Vivo Stability | High in vivo stability is a hallmark of Ga-DOTA complexes. | [12][15] |

| Characterization Methods | HPLC, Mass Spectrometry (MALDI-TOF, LC/MS) | [][16] |

Table 4: Stability and Characterization of DOTA-Bioconjugates.

Experimental Protocols

The following are detailed methodologies for the key experimental processes involving this compound.

Protocol for Conjugation of this compound to a Biomolecule (e.g., Antibody) via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine on this compound to carboxyl groups on a biomolecule, such as an antibody. This is achieved by activating the carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][17]

Materials:

-

Biomolecule (e.g., antibody) with accessible carboxyl groups.

-

This compound.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[6]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Desalting column (e.g., Sephadex G-25) for purification.[4]

Procedure:

-

Biomolecule Preparation:

-

Prepare the biomolecule in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

-

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add EDC and Sulfo-NHS to the biomolecule solution. A typical starting point is a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the biomolecule.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated biomolecule. A molar excess of 10 to 50-fold of this compound over the biomolecule is a common starting point for optimization.[7][8]

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified this compound-biomolecule conjugate.

-

-

Characterization:

Protocol for Radiolabeling of this compound Conjugate with Gallium-68

This protocol outlines the procedure for radiolabeling the DOTA-conjugated biomolecule with Gallium-68 (⁶⁸Ga), a common PET isotope.[1]

Materials:

-

Purified this compound-biomolecule conjugate.

-

⁶⁸Ge/⁶⁸Ga generator.

-

Cation exchange cartridge (e.g., SCX).

-

5 M NaCl / 0.1 M HCl solution.

-

1 M Sodium Acetate (B1210297) buffer, pH 4.5.

-

Sterile, metal-free water and reaction vials.

-

Heating block.

-

Radiometric Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) system for quality control.[]

Procedure:

-

Elution and Trapping of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

Pass the eluate through the cation exchange cartridge to trap the ⁶⁸Ga³⁺.

-

-

Preparation of the Reaction Mixture:

-

In a sterile, metal-free reaction vial, add the this compound-biomolecule conjugate (typically 10-50 µg) dissolved in the sodium acetate buffer.

-

-

Elution of ⁶⁸Ga into the Reaction Vial:

-

Elute the trapped ⁶⁸Ga³⁺ from the cation exchange cartridge directly into the reaction vial containing the conjugate using a small volume (e.g., 0.5 mL) of the 5 M NaCl / 0.1 M HCl solution. This will result in a final pH of approximately 3.5-4.5.

-

-

Radiolabeling Reaction:

-

Purification of the Radiolabeled Conjugate (if necessary):

-

After cooling, the reaction mixture can be purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.

-

Wash the cartridge with water to remove hydrophilic impurities, and then elute the radiolabeled conjugate with an ethanol/water mixture.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

The final product should be sterile filtered before in vivo use.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and a relevant biological pathway.

Experimental Workflows

Caption: Workflow for the bioconjugation of this compound to a biomolecule.

Caption: Workflow for radiolabeling a DOTA-bioconjugate with Gallium-68.

Conceptual Application and Biological Pathway

This compound bioconjugates are often used to target specific signaling pathways implicated in diseases like cancer. For instance, an antibody targeting the HER2 receptor can be conjugated with this compound for radioimmunotherapy or imaging of HER2-positive cancers.[11][16]

Caption: Simplified HER2 signaling pathway targeted by a DOTA-conjugated antibody.

Conclusion

This compound is a powerful and versatile tool for the development of advanced bioconjugates. Its well-defined structure, combining a robust chelator, a biocompatible spacer, and a reactive amine handle, facilitates the creation of targeted agents for imaging and therapy. By understanding its fundamental properties and employing optimized protocols for conjugation and radiolabeling, researchers can effectively leverage this compound to advance their scientific and drug development goals.

References

- 1. researchgate.net [researchgate.net]

- 2. 177Lu-labeled antibodies for EGFR-targeted SPECT/CT imaging and radioimmunotherapy in a preclinical head and neck carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]

- 12. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

A Deep Dive into DOTA Chelators for Radionuclide Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to DOTA Chelators

DOTA, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a highly versatile and widely utilized bifunctional chelator in the field of nuclear medicine and molecular imaging.[1][2][3] Its robust chemical structure, characterized by a 12-membered tetraaza macrocycle with four pendant carboxylic acid arms, provides a high-affinity coordination site for a variety of trivalent metal ions.[1][4] This ability to securely "cage" radiometals makes DOTA an indispensable tool for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1][5]

The exceptional thermodynamic stability and kinetic inertness of DOTA-metal complexes are paramount to their in vivo applications.[1] These properties minimize the premature release of the radiometal, which could otherwise lead to off-target toxicity and compromised image quality.[6] DOTA's versatility extends to its ability to be conjugated to a wide range of targeting biomolecules, such as peptides and antibodies, enabling the specific delivery of radionuclides to tissues and cells of interest.[7][8] This targeted approach is the cornerstone of modern molecular imaging and theranostics.

This technical guide provides an in-depth overview of DOTA chelators, their application in imaging, detailed experimental protocols for radiolabeling, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.

Core Chemistry and Mechanism of Action

DOTA is an organic compound with the formula (CH₂CH₂NCH₂CO₂H)₄, consisting of a central 12-membered tetraaza ring.[4] It functions as a powerful chelating agent, particularly for lanthanide ions, by forming stable complexes.[4] In these complexes, DOTA typically acts as an octadentate ligand, coordinating the metal ion through its four nitrogen atoms and four carboxylate groups.[4] For most transition metals, it functions as a hexadentate ligand.[4] The resulting complexes exhibit high thermodynamic stability and kinetic inertness, which are crucial for in vivo applications to prevent the release of the free radiometal.[1]

The process of chelation involves the formation of multiple coordinate bonds between the metal ion and the donor atoms (nitrogens and oxygens) of the DOTA molecule, effectively encapsulating the metal.

Caption: DOTA chelator encapsulating a trivalent radiometal to form a stable complex.

Applications in Imaging: PET and SPECT

DOTA-chelated radiopharmaceuticals are extensively used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The choice of radionuclide dictates the imaging modality.

-

PET Imaging: For PET, DOTA is commonly chelated with positron-emitting radionuclides such as Gallium-68 (B1239309) (⁶⁸Ga).[9][10] ⁶⁸Ga-DOTA-conjugated peptides, like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, are widely used for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptors.[5][11]

-

SPECT Imaging and Radionuclide Therapy: For SPECT imaging and targeted therapy, DOTA is often paired with radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[5][12] ¹⁷⁷Lu-DOTATATE is a prime example of a theranostic agent, used for both imaging and treating neuroendocrine tumors.[11]

The ability to use the same DOTA-conjugated targeting molecule with different radionuclides for both imaging and therapy embodies the "theranostic" paradigm, allowing for personalized medicine approaches where patients can be selected for therapy based on diagnostic imaging results.

Experimental Protocols

Conjugation of DOTA to a Targeting Peptide

This protocol describes the general steps for conjugating a DOTA-NHS-ester to a peptide containing a primary amine.

Materials:

-

DOTA-NHS-ester

-

Targeting peptide with a free primary amine

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the peptide in anhydrous DMF.

-

Add a 2-5 fold molar excess of DOTA-NHS-ester to the peptide solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the DOTA-peptide conjugate by preparative HPLC.

-

Lyophilize the purified product to obtain a white powder.

-

Confirm the identity of the product by mass spectrometry.

Caption: Workflow for the conjugation of DOTA-NHS-ester to a targeting peptide.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines a common method for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.[9][13]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

DOTA-conjugated peptide

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Heating block

-

Radio-TLC or Radio-HPLC for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg).

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Immediately add sodium acetate buffer to adjust the pH to 3.5-4.5.[14]

-

Heat the reaction mixture at 95°C for 5-15 minutes.[14]

-

Cool the reaction vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol provides a general procedure for labeling a DOTA-conjugated peptide with ¹⁷⁷Lu.[15][16]

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-conjugated peptide

-

Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)

-

Gentisic acid/ascorbic acid solution (optional, as a radioprotectant)

-

Heating block

-

Radio-TLC or Radio-HPLC for quality control

Procedure:

-

In a sterile, pyrogen-free reaction vial, dissolve the DOTA-conjugated peptide in the reaction buffer.

-

Add the ¹⁷⁷LuCl₃ solution to the peptide solution.

-

If using, add the radioprotectant solution.

-

Gently mix the solution and verify the pH is between 4.5 and 5.5.

-

Incubate the reaction vial in a heating block at 80-100°C for 15-30 minutes.[12][17]

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.

Quantitative Data Summary

The following tables summarize key quantitative data for DOTA-based radiopharmaceuticals.

Table 1: Radiolabeling Parameters for DOTA-Conjugates

| Radionuclide | Typical Peptide Amount (µg) | pH | Temperature (°C) | Time (min) | Typical Radiochemical Purity (%) | Reference(s) |

| ⁶⁸Ga | 10-50 | 3.5-4.5 | 95 | 5-15 | >95 | [14] |

| ¹⁷⁷Lu | 10-100 | 4.5-5.5 | 80-100 | 15-30 | >95 | [12][17] |

| ⁹⁰Y | 10-100 | 4.0-5.0 | 80-90 | 15-30 | >95 | [12] |

| ⁶⁴Cu | 50-100 | 5.5 | 37 | 60 | >95 | [18] |

Table 2: In Vitro and In Vivo Stability of DOTA-Radiometal Complexes

| Radiometal Complex | Condition | Incubation Time | Stability (%) | Reference(s) |

| [⁶⁸Ga]Ga-DOTA-Peptide | Human Serum | 2 h | >98 | [19] |

| [¹⁷⁷Lu]Lu-DOTA-Peptide | Human Serum | 7 days | >90 | [20] |

| [⁹⁰Y]Y-DOTA-Peptide | Human Serum | 2 h | >90 | [21] |

| [⁶⁴Cu]Cu-DOTA-SPIO | Mouse Serum | 24 h | Stable | [18] |

Table 3: Comparison of DOTA with Other Common Chelators

| Chelator | Common Radionuclides | Key Advantages | Key Disadvantages | Reference(s) |

| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In | High thermodynamic and kinetic stability for a wide range of radiometals. | Requires heating for efficient labeling with some radiometals like ⁶⁸Ga. | [1][22][23] |

| NOTA | ⁶⁸Ga, ⁶⁴Cu | Allows for rapid, room-temperature labeling of ⁶⁸Ga. Forms highly stable complexes with ⁶⁸Ga. | Less versatile for larger therapeutic radiometals compared to DOTA. | [6][19] |

| DTPA | ¹¹¹In, ⁹⁰Y | Acyclic structure allows for faster labeling kinetics. | Lower in vivo stability compared to macrocyclic chelators like DOTA, leading to potential radiometal release. | [24] |

In Vitro and In Vivo Evaluation

A critical aspect of developing DOTA-based imaging agents is their thorough in vitro and in vivo evaluation.

In Vitro Studies

-

Stability Studies: The stability of the radiolabeled conjugate is assessed in various media, such as saline, human serum, and in the presence of competing metal ions, to ensure the radiometal remains chelated.[21][25][26]

-

Cell Binding and Internalization Assays: For targeted agents, in vitro studies using cell lines that express the target receptor are performed to determine the binding affinity and internalization rate of the radiopharmaceutical.

In Vivo Studies

-

Biodistribution Studies: These studies are conducted in animal models to determine the uptake and clearance of the radiotracer in various organs and tissues over time. This provides crucial information about tumor targeting and potential off-target accumulation.[18][21]

-

PET/SPECT Imaging: In vivo imaging studies in animal models are performed to visualize the distribution of the radiotracer and confirm its ability to target the intended tissue or lesion.[18][27]

Caption: Workflow for the in vitro and in vivo evaluation of a DOTA-based imaging agent.

Conclusion

DOTA chelators remain a cornerstone of radiopharmaceutical development for molecular imaging and targeted radionuclide therapy. Their remarkable stability, versatility in chelating various radiometals, and the ability to be conjugated to a wide array of targeting molecules have solidified their importance in the field. This guide has provided a comprehensive technical overview, including fundamental chemistry, practical applications, detailed experimental protocols, and key quantitative data to support researchers and developers in harnessing the full potential of DOTA-based agents for advancing diagnostic imaging and personalized medicine. As research continues, the development of novel DOTA derivatives and their application in innovative theranostic strategies will undoubtedly continue to expand the frontiers of nuclear medicine.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dota | C16H28N4O8 | CID 121841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 5. jpt.com [jpt.com]

- 6. benchchem.com [benchchem.com]

- 7. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Research Portal [iro.uiowa.edu]

- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 11. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - ProQuest [proquest.com]

- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. inis.iaea.org [inis.iaea.org]

- 18. In vivo evaluation of 64Cu-labeled Magnetic Nanoparticles as a Dual-Modality PET/MR Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 20. connectsci.au [connectsci.au]

- 21. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 25. Synthesis and stability of the [ 45 Ti]Ti–DOTA complex: en route towards aza-macrocyclic 45 Ti-based radiopharmaceuticals - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01800A [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04655K [pubs.rsc.org]

The Pivotal Role of PEG Linkers in Radiopharmaceuticals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has emerged as a transformative strategy in the design and development of radiopharmaceuticals. This hydrophilic, biocompatible, and non-immunogenic polymer offers a versatile platform to modulate the pharmacokinetic and pharmacodynamic properties of radiolabeled molecules, leading to enhanced diagnostic efficacy and therapeutic outcomes. This technical guide provides a comprehensive overview of the core principles of PEGylation in radiopharmaceuticals, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Enhancing Pharmacokinetics and Tumor Targeting

The primary rationale for incorporating PEG linkers into radiopharmaceutical design is to optimize their behavior in vivo. PEGylation achieves this through several key mechanisms:

-

Prolonged Circulation Half-Life: The hydrophilic nature of PEG creates a hydration shell around the radiopharmaceutical, increasing its hydrodynamic volume. This "stealth" effect shields the molecule from renal clearance and enzymatic degradation, significantly extending its circulation time in the bloodstream.[1] This prolonged circulation increases the probability of the radiopharmaceutical reaching its target site.

-

Improved Solubility and Stability: PEGylation enhances the aqueous solubility of hydrophobic molecules and can protect peptide-based radiopharmaceuticals from rapid enzymatic degradation in vivo.[1]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on larger molecules like proteins and antibodies, reducing the likelihood of an immune response.[1]

-

Enhanced Permeability and Retention (EPR) Effect: For radiolabeled nanoparticles and larger constructs, the increased circulation time afforded by PEGylation allows them to take advantage of the EPR effect. Tumor vasculature is often leaky, with poorly formed lymphatic drainage. This allows macromolecules to extravasate into the tumor interstitium and be retained, leading to passive tumor targeting.[2][3][4]

Quantitative Impact of PEGylation on Radiopharmaceutical Performance

The inclusion of PEG linkers has a quantifiable impact on the biodistribution and pharmacokinetic profiles of radiopharmaceuticals. The length and structure of the PEG chain are critical parameters that can be fine-tuned to achieve the desired in vivo behavior.[5][6]

Biodistribution Data

The following tables summarize the biodistribution data from preclinical studies, comparing PEGylated radiopharmaceuticals to their non-PEGylated counterparts. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of PEGylated vs. Non-PEGylated PSMA Inhibitors in LNCaP Tumor-Bearing Mice [5]

| Organ | [⁶⁸Ga]Ga-Flu-1 (Non-PEGylated) (%ID/g at 30 min) | [⁶⁸Ga]Ga-PP4-WD (PEG4) (%ID/g at 30 min) | [⁶⁸Ga]Ga-PP8-WD (PEG8) (%ID/g at 30 min) |

| Blood | 3.5 ± 0.5 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| Liver | 2.8 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.1 |

| Spleen | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Kidneys | 240.0 ± 34.7 | 25.6 ± 3.5 | 47.2 ± 3.7 |

| Tumor | 32.9 ± 12.0 | 33.5 ± 3.4 | 16.2 ± 2.5 |

Table 2: Biodistribution of [⁹⁹mTc]Tc(CO)₃-NOTA-Conjugated Lactam-Cyclized Alpha-MSH Peptides in B16/F10 Melanoma-Bearing Mice at 2h Post-Injection [7]

| Organ | [⁹⁹mTc]Tc(CO)₃-NOTA-AocNle-CycMSHhex (Non-PEGylated) (%ID/g) | [⁹⁹mTc]Tc(CO)₃-NOTA-PEG₂Nle-CycMSHhex (PEG₂) (%ID/g) |

| Blood | 0.45 ± 0.08 | 0.18 ± 0.04 |

| Liver | 1.02 ± 0.15 | 0.45 ± 0.09 |

| Kidneys | 15.34 ± 2.11 | 1.73 ± 0.37 |

| Tumor | 19.43 ± 2.95 | 31.93 ± 2.57 |

Pharmacokinetic Parameters

PEGylation significantly alters the pharmacokinetic profile of radiopharmaceuticals, most notably by extending their half-life.

Table 3: Pharmacokinetic Parameters of Exendin-4 (B13836491) and C-terminal Site-Specific PEGylated Exendin-4 in SD Rats [8][9]

| Compound | Half-life (t₁/₂) (h) |

| Native Exendin-4 | 1.54 ± 0.47 |

| PEGylated Exendin-4 | 27.12 ± 5.75 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of PEGylated radiopharmaceuticals.

Synthesis and Radiolabeling of a PEGylated Peptide

Protocol for the Synthesis of a DOTA-PEG-RGD Peptide: [7]

-

Peptide Synthesis: The cyclic RGD peptide (e.g., cyclo[Arg-Gly-Asp-D-Phe-Lys]) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

-

PEGylation: A bifunctional PEG linker with an NHS ester at one end and a protected amine at the other (e.g., NHS-PEG-NH-Boc) is reacted with the lysine (B10760008) side chain of the RGD peptide. The reaction is typically carried out in a solution of dimethylformamide (DMF) with a mild base such as diisopropylethylamine (DIPEA) overnight at room temperature.

-

Deprotection: The Boc protecting group on the PEG linker is removed using trifluoroacetic acid (TFA).

-

Chelator Conjugation: The DOTA-NHS ester is then conjugated to the newly exposed amine on the PEG linker. The reaction is performed in a buffer solution at a slightly basic pH (e.g., pH 8.5-9.0) for several hours at room temperature.

-

Purification: The final DOTA-PEG-RGD conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for ⁶⁸Ga-Labeling of a DOTA-PEG-Peptide: [10][11][12]

-

Generator Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: The ⁶⁸GaCl₃ eluate is added to a reaction vial containing a sodium acetate (B1210297) or HEPES buffer to adjust the pH to 3.5-4.5.

-

Labeling Reaction: The DOTA-PEG-peptide conjugate (typically 10-50 µg) is added to the buffered ⁶⁸Ga solution.

-

Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.

-

Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo use.

In Vitro Stability Assay

Protocol for Determining Stability in Human Serum: [5][13][14]

-

Incubation: The radiolabeled PEGylated compound is incubated in human serum at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

Protein Precipitation: An equal volume of cold acetonitrile (B52724) or ethanol (B145695) is added to each aliquot to precipitate the serum proteins.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the intact radiopharmaceutical and any radiolabeled metabolites, is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical remaining at each time point.

Cellular Uptake and Internalization Assay

Protocol for In Vitro Cell Binding Studies: [15][16]

-

Cell Seeding: Tumor cells expressing the target receptor are seeded in 24-well plates and allowed to adhere overnight.

-

Incubation: The cell medium is replaced with fresh medium containing the radiolabeled PEGylated compound at a specific concentration. For non-specific binding determination, a parallel set of wells is incubated with the radiolabeled compound in the presence of a large excess of the corresponding non-radiolabeled compound.

-

Time Points: The plates are incubated at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Washing: At each time point, the medium is aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

-

Cell Lysis and Counting: The cells are lysed with a lysis buffer (e.g., 1 M NaOH), and the radioactivity in the lysate is measured using a gamma counter.

-

Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, after the incubation period, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for a short period to strip off surface-bound radioligand before lysis and counting. The internalized fraction is the radioactivity remaining after the acid wash.

In Vivo Biodistribution Study

Protocol for Animal Biodistribution Studies:

-

Animal Model: Tumor-bearing mice (e.g., nude mice with xenografted human tumors) are used.

-

Injection: A known amount of the radiolabeled PEGylated compound is injected intravenously via the tail vein.

-

Time Points: At specific time points post-injection (e.g., 1, 2, 4, and 24 hours), groups of mice are euthanized.

-

Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, weighed, and placed in counting tubes.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Concepts with Graphviz

Tumor Targeting Mechanisms

The following diagram illustrates the dual mechanisms of passive and active targeting facilitated by PEGylated radiopharmaceuticals.

Caption: Dual targeting mechanism of PEGylated radiopharmaceuticals.

Preclinical Evaluation Workflow

The development of a PEGylated radiopharmaceutical follows a structured preclinical evaluation process.

Caption: Preclinical evaluation workflow for radiopharmaceuticals.

Conclusion

PEG linkers are a critical component in the modern design of radiopharmaceuticals, offering a powerful tool to overcome many of the inherent challenges associated with their in vivo application. By carefully selecting the PEG linker's size and structure, researchers can precisely modulate the pharmacokinetic properties of a radiolabeled molecule to enhance its stability, prolong its circulation, and improve its tumor-to-background ratio. The continued development of novel PEGylation strategies and a deeper understanding of their in vivo effects will undoubtedly lead to the creation of more effective and safer radiopharmaceuticals for both diagnostic and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Factors and mechanism of "EPR" effect and the enhanced antitumor effects of macromolecular drugs including SMANCS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-Mediated Pharmacokinetic and Pharmacodynamic Model of Exendin-4 in Rats, Monkeys, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A site-specific PEGylated analog of exendin-4 with improved pharmacokinetics and pharmacodynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 11. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

DOTA-PEG5-amine for Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the principles and applications of DOTA-PEG5-amine in the construction of targeted drug delivery systems. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical properties, synthesis, and evaluation of these advanced therapeutic constructs.

Core Principles of this compound in Targeted Drug Delivery

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating a therapeutic agent at the site of disease.[1][2][3] This is achieved by designing a delivery system that can navigate the biological environment, recognize a specific molecular target on diseased cells, and release its therapeutic payload. The this compound construct is a versatile building block for such systems, integrating three key functional components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful chelating agent that can stably coordinate with a variety of radiometals.[4][5][6] This allows for the incorporation of diagnostic radionuclides for imaging (e.g., Gallium-68 for Positron Emission Tomography - PET) or therapeutic radionuclides for radiotherapy.[7][8][9] The macrocyclic structure of DOTA forms highly stable complexes, preventing the release of the radiometal in vivo.[5]

-

PEG5 (Pentaethylene Glycol): A short polyethylene (B3416737) glycol linker. PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules.[10][11][12] The hydrophilic and flexible nature of the PEG chain creates a "stealth" effect, reducing recognition by the immune system and prolonging circulation time in the bloodstream.[13][14][15] This extended circulation increases the probability of the drug delivery system reaching its target. The specific length of the PEG linker can be optimized to balance circulation half-life and target accessibility.[2]

-

Amine (-NH2): A primary amine functional group that serves as a versatile reactive handle for conjugation.[9][16] This amine group can be readily coupled to a variety of molecules, including targeting ligands (such as antibodies or peptides) and therapeutic drugs, typically through amide bond formation.[7][17][18]

The combination of these three components in this compound provides a modular platform for the rational design of targeted radiopharmaceuticals and other targeted therapies.

Quantitative Data Summary

The following tables summarize representative quantitative data for DOTA-PEGylated drug delivery systems. It is important to note that specific values can vary significantly depending on the targeting ligand, the drug, the nanoparticle or carrier system used, and the specific experimental conditions. The data presented here is intended to provide a general overview of the performance of such systems.

Table 1: Pharmacokinetics and Tumor Uptake of DOTA-PEG Conjugates

| Conjugate | PEG Length | Circulation Half-life (t½) | Tumor Uptake (%ID/g at 24h) | Reference |

| ¹¹¹In-DOTA-Diabody | 0 | ~0.5 h | ~30 | [2] |

| ¹¹¹In-DOTA-PEG12-Diabody | 12 | - | - | [2] |

| ¹¹¹In-DOTA-PEG24-Diabody | 24 | - | - | [2] |

| ¹¹¹In-DOTA-PEG48-Diabody | 48 | ~6.0 h | ~80 | [2] |

| ⁶⁴Cu-DOTA-PEG28-Peptide | 28 | - | ~2.12 (BxPC-3 xenograft at 1h) | [19] |

| ¹¹¹In-DOTA-7-mer-PEG11 | 11 | - | (highest among tested) | [20] |

%ID/g = percentage of injected dose per gram of tissue. Data for different constructs are presented to illustrate trends.

Table 2: In Vitro Cytotoxicity of a Doxorubicin-Peptide Conjugate

| Cell Line | Treatment | IC50 | Reference |

| K562/ADR (resistant) | Doxorubicin (B1662922) | 65 µM | [21] |

| K562/ADR (resistant) | Vectorized Doxorubicin | 3 µM | [21] |

| SW480 | Doxorubicin-EBP | - | [22] |

| SW480/DOX (resistant) | Doxorubicin-EBP | - | [22] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of a targeted drug delivery system based on this compound. As a representative example, we will describe the construction of a system targeting the somatostatin (B550006) receptor (SSTR), which is overexpressed in many neuroendocrine tumors, using the peptide octreotate as the targeting ligand and doxorubicin as the therapeutic payload.

Synthesis of DOTA-PEG5-Octreotate-Doxorubicin Conjugate

This protocol outlines a multi-step synthesis to assemble the final targeted drug delivery construct.

Step 1: Conjugation of this compound to Octreotate

This step involves the formation of an amide bond between the amine group of this compound and a carboxylic acid group on the octreotate peptide. This is typically achieved using EDC/NHS chemistry.[3][7][8][9][18][23][24]

-

Materials:

-

This compound

-

Octreotate (with a free carboxylic acid for conjugation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-